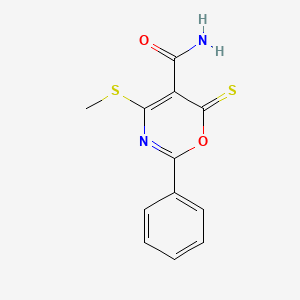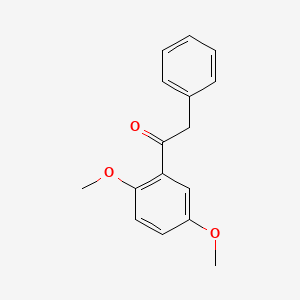
Bis(3-methylbutyl) but-2-ynedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylbutyl) but-2-ynedioate: is an organic compound with the molecular formula C14H22O4. It is an ester derived from but-2-ynedioic acid and 3-methylbutanol. This compound is known for its unique structure, which includes an alkyne group and ester functionalities, making it a versatile molecule in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methylbutyl) but-2-ynedioate typically involves the esterification of but-2-ynedioic acid with 3-methylbutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
But-2-ynedioic acid+2(3-methylbutanol)→Bis(3-methylbutyl) but-2-ynedioate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(3-methylbutyl) but-2-ynedioate can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various substituted esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkoxides or amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Diols.
Substitution: Substituted esters.
Aplicaciones Científicas De Investigación
Chemistry: Bis(3-methylbutyl) but-2-ynedioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: The compound has potential applications in the development of pharmaceuticals due to its ability to undergo diverse chemical transformations. It can be used to synthesize bioactive molecules with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its ester functionality makes it a valuable intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of bis(3-methylbutyl) but-2-ynedioate depends on the specific chemical reactions it undergoes. In general, the ester groups can participate in nucleophilic acyl substitution reactions, while the alkyne group can undergo addition reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Dimethyl but-2-ynedioate: Similar structure but with methyl groups instead of 3-methylbutyl groups.
Diethyl but-2-ynedioate: Similar structure but with ethyl groups instead of 3-methylbutyl groups.
Bis(2-methylbutyl) but-2-ynedioate: Similar structure but with 2-methylbutyl groups instead of 3-methylbutyl groups.
Uniqueness: Bis(3-methylbutyl) but-2-ynedioate is unique due to the presence of the 3-methylbutyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Propiedades
| 80238-87-5 | |
Fórmula molecular |
C14H22O4 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
bis(3-methylbutyl) but-2-ynedioate |
InChI |
InChI=1S/C14H22O4/c1-11(2)7-9-17-13(15)5-6-14(16)18-10-8-12(3)4/h11-12H,7-10H2,1-4H3 |
Clave InChI |
VMSPOKCRKGLNDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)C#CC(=O)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/no-structure.png)



![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)




